

In Vivo Toxicological Profile of Puberulic Acid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Recent health concerns have brought the toxicological profile of **puberulic acid** (PA) into sharp focus. This technical guide provides a comprehensive overview of the current in vivo toxicological data on **puberulic acid**, a troponoid compound identified as a contaminant in certain food supplements. The primary focus of this document is a detailed analysis of a 28-day subacute oral toxicity study in rats, which has identified the kidneys and glandular stomach as the principal target organs. This guide consolidates quantitative data, presents detailed experimental methodologies, and visualizes the toxicological workflow to support ongoing research and safety assessment efforts.

Introduction

Puberulic acid (PA) is a natural compound produced by certain species of Penicillium fungi. While it has been investigated for potential antimalarial properties, its toxicological profile has remained largely uncharacterized until recently. In March 2024, a significant health issue involving renal dysfunction was reported in Japan, linked to the consumption of food supplements containing red yeast rice (beni-koji).[1][2] Subsequent investigations identified **puberulic acid** as an unintentional contaminant in these products, prompting urgent toxicological evaluation.[1][2][3][4]



This guide synthesizes the findings from recent in vivo studies to provide a detailed technical resource for professionals in toxicology, pharmacology, and drug development.

Quantitative Toxicological Summary

The primary source of quantitative in vivo data is a 28-day subacute oral toxicity study conducted in Crl:CD(SD) rats.[1][2] The key findings from this and other relevant studies are summarized below.

Table 1: No-Observed-Adverse-Effect Level (NOAEL)

Species	Sex	NOAEL (Oral Gavage)	Study Duration	Reference
Rat	Male	1 mg/kg/day	28 days	[2]
Rat	Female	1 mg/kg/day	28 days	[2]

Table 2: Summary of Key Toxicological Findings in Rats (28-Day Study)



Parameter	Male Rat	Female Rat	Reference
Primary Target Organs	Kidney, Glandular Stomach	Kidney, Glandular Stomach	[1]
Dose Groups	0, 1, 3, or 10 mg/kg/day	0, 0.3, 1, or 3 mg/kg/day	[2]
Renal Effects	- Increased urinary glucose (10 mg/kg) - Elevated serum creatinine (10 mg/kg)	-	[1][2]
Renal Histopathology	- Vacuolation, necrosis, and regeneration of proximal tubules (10 mg/kg)	- Vacuolation, necrosis, and regeneration of proximal tubules (3 mg/kg)	[1][2]
Gastric Histopathology	- Apoptosis/necrosis of glandular stomach mucosa (3 and 10 mg/kg) - Diffuse hyperplasia of glandular stomach mucosa (3 and 10 mg/kg)	- Apoptosis/necrosis of glandular stomach mucosa (3 mg/kg) - Diffuse hyperplasia of glandular stomach mucosa (3 mg/kg)	[1]
Reversibility (14-day recovery)	- Focal interstitial fibrosis in one high- dose male - Absence of renal lesions in others	- Absence of renal lesions	[2]
- Absence of gastric lesions	- Absence of gastric lesions	[2]	

Table 3: Other In Vivo Toxicity Data



Species	Route	Dosage	Observation	Reference
Mouse	Subcutaneous	5 mg/kg (two injections)	4 out of 5 malaria-infected mice died.	[1][3][4]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. The protocol for the pivotal 28-day rat study is outlined below.

28-Day Subacute Oral Toxicity Study in Rats

- · Test System:
 - Species: Crl:CD(SD) rats.[1]
 - Age: 6 weeks old at the start of administration.[2]
 - Supplier: Charles River Laboratories Japan, Inc.
 - Acclimation: At least 6 days.
 - Housing: Animals were housed in a facility accredited by the Center for Accreditation of Laboratory Animal Care and Use, Japan Pharmaceutical Information Center. Cages and bedding were changed twice weekly.[1]
 - Diet: Free access to a basal diet (CRF-1; Oriental Yeast Co., Ltd.) and drinking water.[1]
- Test Substance:
 - Substance: Puberulic Acid (PA), CAS No. 99-23-0.[1]
 - Purity: 98.5%.[1]
 - Vehicle: Not specified in the provided results, but oral gavage was the administration route.

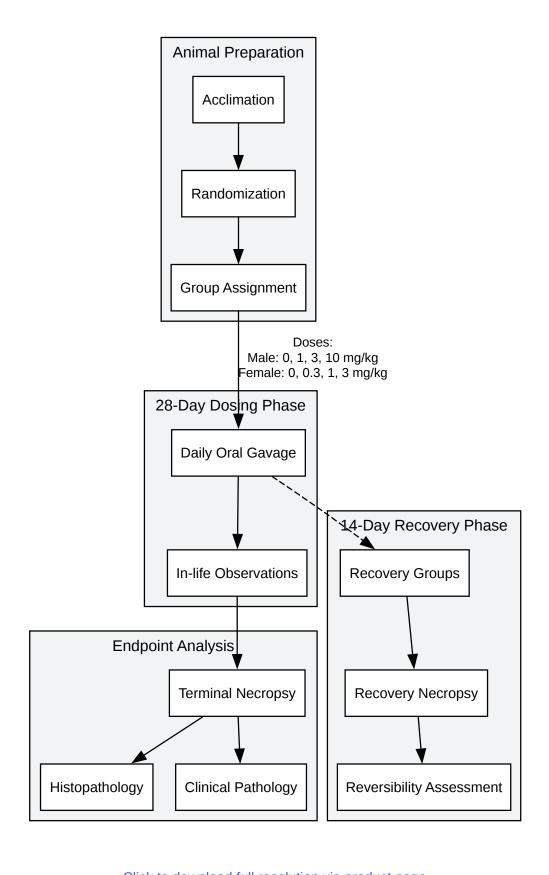


- · Study Design:
 - Administration Route: Oral gavage.[2]
 - Dosage (Males): 0 (control), 1, 3, or 10 mg/kg/day.[2]
 - Dosage (Females): 0 (control), 0.3, 1, or 3 mg/kg/day.[2]
 - Duration: 28 consecutive days.[2]
 - Recovery Period: Satellite groups were maintained for a 14-day treatment-free recovery period to evaluate the reversibility of effects.[1][2]
 - Group Allocation: Animals were randomly allocated to each group based on body weight at the beginning of the experiment.[1]
- Endpoints and Observations:
 - Clinical Observations: Daily general condition checks.
 - Body Weight: Measured periodically.
 - Urinalysis: Assessed for parameters including glucose (GLU).[1]
 - Serum Biochemistry: Assessed for parameters including creatinine (CRE).[1]
 - Gross Pathology: Macroscopic examination of organs at necropsy.[1]
 - Histopathology: Microscopic examination of tissues, with a focus on kidneys and glandular stomach.[1][2]

Visualizations: Workflows and Toxicological Effects

While the precise molecular signaling pathways of **puberulic acid** toxicity are still under investigation, the experimental workflow and the observed pathological outcomes can be visualized to clarify the study design and findings.

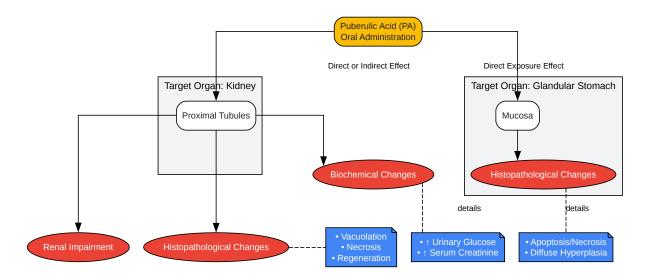




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Caption: Experimental workflow for the 28-day subacute toxicity study of **puberulic acid** in rats.



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Caption: Summary of **puberulic acid**'s in vivo toxicological effects observed in rats.

Discussion and Conclusion

The available in vivo data clearly establish the kidney as the primary target organ for **puberulic acid**-induced toxicity, with the glandular stomach also being affected.[1] The 28-day study in rats demonstrates that PA induces nephrotoxicity, characterized by damage to the proximal tubules.[1][2] Key indicators of this damage include increased urinary glucose and elevated serum creatinine levels at higher doses.[1][2]

Histopathological examinations confirm these findings, revealing vacuolation, necrosis, and regeneration in the proximal convoluted tubules of the renal cortex.[1][2] Effects on the glandular stomach, including apoptosis, necrosis, and diffuse hyperplasia, were also observed. [1]

Foundational & Exploratory





Importantly, the study suggests that the PA-induced nephrotoxicity is largely reversible after a 14-day recovery period, although residual chronic lesions like focal interstitial fibrosis may occur in severe cases.[2] The established NOAEL for both male and female rats under the study conditions was 1 mg/kg/day.[2]

The mechanisms underlying the observed sex differences in sensitivity and the direct causes of gastric lesions remain unclear and warrant further investigation.[1] While a potential mechanism involving the disruption of renal osmoregulation via the sodium/myo-inositol cotransporter 2 (SLC5A11) has been suggested, this requires further in vivo validation.[5]

In conclusion, recent studies have provided critical foundational data on the in vivo toxicology of **puberulic acid**. This technical guide serves as a consolidated resource, highlighting the compound's nephrotoxic and gastric effects. Further research is necessary to elucidate the precise mechanisms of action and to fully understand the risk to human health.

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